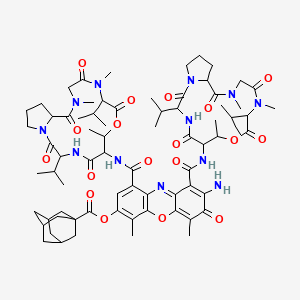
7-(1'-Adamantoyloxy)actinomycin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1’-Adamantoyloxy)actinomycin D is a derivative of actinomycin D, a well-known chromopeptide antibiotic produced by Streptomyces species. Actinomycin D is widely recognized for its potent antitumor and antimicrobial properties. The modification with an adamantoyloxy group aims to enhance its pharmacological properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1’-Adamantoyloxy)actinomycin D typically involves the esterification of actinomycin D with adamantane-1-carboxylic acid. The reaction is carried out under mild conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of 7-(1’-Adamantoyloxy)actinomycin D follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Purification is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: 7-(1’-Adamantoyloxy)actinomycin D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the adamantoyloxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the adamantoyloxy group.
Wissenschaftliche Forschungsanwendungen
7-(1’-Adamantoyloxy)actinomycin D has a wide range of applications in scientific research:
Chemistry: Used as a probe to study DNA-binding properties and interactions.
Biology: Employed in cell viability assays and apoptosis studies due to its ability to intercalate into DNA.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting specific tumor cells.
Industry: Utilized in the development of new antibiotics and therapeutic agents.
Wirkmechanismus
The mechanism of action of 7-(1’-Adamantoyloxy)actinomycin D involves its strong binding to DNA, which inhibits RNA synthesis by preventing RNA polymerase elongation. This leads to a decrease in mRNA production and subsequent protein synthesis. The compound’s adamantoyloxy group enhances its stability and binding affinity to DNA, making it more effective in its biological activities.
Vergleich Mit ähnlichen Verbindungen
Actinomycin D: The parent compound, known for its antitumor and antimicrobial properties.
7-Aminoactinomycin D: A fluorescent derivative used in cell viability assays.
7-Nitroactinomycin D: Another derivative with potent antitumor activity.
Uniqueness: 7-(1’-Adamantoyloxy)actinomycin D stands out due to its enhanced stability and binding affinity to DNA, attributed to the adamantoyloxy group. This modification potentially improves its pharmacological properties, making it a promising candidate for further research and therapeutic applications.
Eigenschaften
CAS-Nummer |
78566-17-3 |
|---|---|
Molekularformel |
C73H100N12O18 |
Molekulargewicht |
1433.6 g/mol |
IUPAC-Name |
[8-amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl] adamantane-1-carboxylate |
InChI |
InChI=1S/C73H100N12O18/c1-32(2)51-68(95)84-21-17-19-44(84)66(93)80(13)30-47(86)82(15)57(34(5)6)70(97)100-38(11)53(64(91)76-51)78-62(89)43-26-46(102-72(99)73-27-40-23-41(28-73)25-42(24-40)29-73)36(9)60-55(43)75-56-49(50(74)59(88)37(10)61(56)103-60)63(90)79-54-39(12)101-71(98)58(35(7)8)83(16)48(87)31-81(14)67(94)45-20-18-22-85(45)69(96)52(33(3)4)77-65(54)92/h26,32-35,38-42,44-45,51-54,57-58H,17-25,27-31,74H2,1-16H3,(H,76,91)(H,77,92)(H,78,89)(H,79,90) |
InChI-Schlüssel |
OICLHHUVKVCFLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)OC(=O)C89CC1CC(C8)CC(C1)C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[(2,3-Dihydroxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13755814.png)
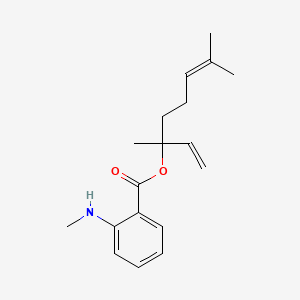
![Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)

![(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate](/img/structure/B13755826.png)
![N-[(o-Nitrophenyl)thio]-L-serine](/img/structure/B13755835.png)
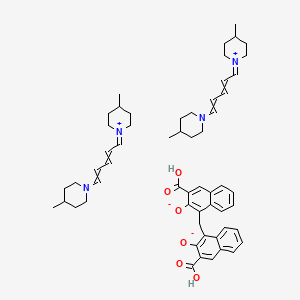
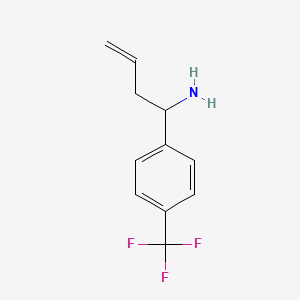


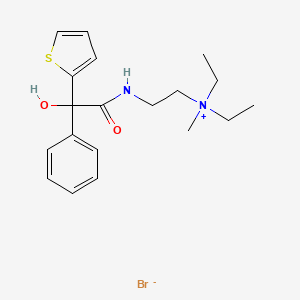

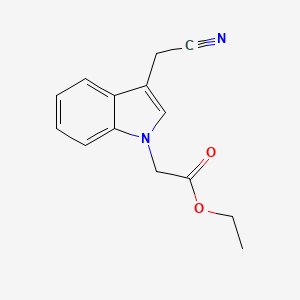
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)
